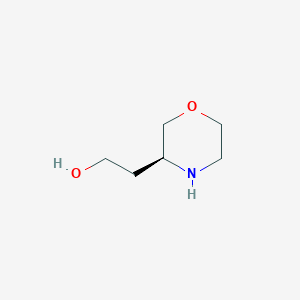

(S)-2-(morpholin-3-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-morpholin-3-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDWWYLCZDJKD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703712 | |

| Record name | 2-[(3S)-Morpholin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761460-05-3 | |

| Record name | (3S)-3-Morpholineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761460-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3S)-Morpholin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendant Role of (S)-2-(morpholin-3-yl)ethanol and its Congeners in Modern Medicinal Chemistry: A Technical Guide

Foreword: Beyond the Flatland of Achiral Scaffolds

In the landscape of contemporary drug discovery, the pursuit of molecular complexity and chiral purity is not merely an academic exercise; it is a fundamental necessity for achieving therapeutic specificity and optimizing pharmacokinetic profiles. The morpholine heterocycle, long recognized as a "privileged scaffold," has been a workhorse in medicinal chemistry, prized for its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] However, the exploration of its chiral derivatives, particularly those with substitution at the 3-position, represents a significant leap forward in harnessing the full potential of this versatile core. This guide delves into the technical nuances of a specific, yet profoundly important, chiral building block: (S)-2-(morpholin-3-yl)ethanol and its closely related analogs. We will dissect its synthesis, explore its pivotal role in the development of next-generation therapeutics, and provide actionable protocols for its implementation in drug discovery programs.

The Strategic Importance of the Chiral 3-Substituted Morpholine Scaffold

The introduction of a stereocenter at the 3-position of the morpholine ring, coupled with a functionalized side chain, offers several distinct advantages in drug design:

-

Three-Dimensional Diversity: The chiral center allows for precise spatial orientation of substituents, enabling more specific and potent interactions with complex biological targets.

-

Improved Physicochemical Properties: The inherent polarity of the morpholine ring, conferred by the oxygen and nitrogen atoms, often leads to enhanced solubility and a favorable pKa profile, which can improve oral bioavailability and cell permeability.[3][4][5]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to a longer half-life of drug candidates.

-

Versatile Synthetic Handle: The primary alcohol of this compound and related structures provides a versatile point for further chemical modification and linkage to other pharmacophoric elements.

These attributes have positioned chiral 3-substituted morpholines as valuable components in the design of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and, as we will explore in depth, hematological diseases.[3][4][5][6]

Synthesis of this compound: A Chiral Pool Approach

The enantioselective synthesis of this compound can be elegantly achieved from the chiral pool, utilizing readily available amino acids as starting materials. L-serine is a particularly attractive starting point due to its inherent stereochemistry and functional groups that are amenable to the construction of the morpholine ring.

Conceptual Synthetic Pathway

The overall strategy involves the protection of the amino and carboxyl groups of L-serine, followed by the introduction of the two-carbon unit required to form the morpholine ring, cyclization, and subsequent reduction of the carboxylic acid to the primary alcohol.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Synthesis from L-Serine

This protocol is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.[7]

Step 1: Synthesis of (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester

-

Protection of L-Serine: L-serine is first converted to its tert-butyl ester by reacting with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.

-

N-Acylation: The resulting L-serine tert-butyl ester is dissolved in dichloromethane and cooled to 0 °C. A solution of chloroacetyl chloride in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion to yield N-chloroacetyl-L-serine tert-butyl ester.

-

Intramolecular Cyclization: The N-chloroacetyl-L-serine tert-butyl ester is dissolved in toluene. A solution of a strong base, such as sodium ethoxide, in toluene is added dropwise at room temperature. The reaction mixture is stirred until the cyclization to (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is complete.

Step 2: Reduction of the Lactam and Ester to this compound

-

Lactam Reduction: The (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester is dissolved in an appropriate solvent like tetrahydrofuran (THF). A reducing agent capable of reducing the lactam, such as borane-dimethyl sulfide complex (BMS), is added cautiously at 0 °C. The reaction is then heated to reflux to drive the reduction to completion, affording (S)-morpholine-3-carboxylic acid tert-butyl ester.

-

Ester Reduction: The crude (S)-morpholine-3-carboxylic acid tert-butyl ester is then subjected to a more potent reducing agent to convert the ester to the primary alcohol. Lithium aluminum hydride (LAH) in THF is a suitable choice. The reaction is typically carried out at 0 °C to room temperature.

-

Work-up and Purification: After the reduction is complete, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solids are filtered off, and the organic layer is dried and concentrated. The crude this compound is then purified by column chromatography to yield the final product.

Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~147.19 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |

| logP | ~ -1.5 | Indicates high hydrophilicity, suggesting good aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~ 53.9 Ų | Suggests good potential for oral absorption and cell permeability. |

| pKa (basic) | ~ 8.5 - 9.0 | The basic nitrogen will be protonated at physiological pH, which can enhance solubility and interactions with biological targets. |

| Number of Hydrogen Bond Donors | 2 | Contributes to solubility and potential for specific interactions with target proteins. |

| Number of Hydrogen Bond Acceptors | 3 | Contributes to solubility and potential for specific interactions with target proteins. |

These predicted properties underscore the potential of this compound as a building block for orally bioavailable drugs with favorable solubility and permeability profiles.

Application in Medicinal Chemistry: A Case Study of Osivelotor (GBT021601)

The most compelling demonstration of the utility of the (S)-3-substituted morpholine scaffold is its incorporation into the investigational drug Osivelotor (formerly GBT021601), a next-generation sickle hemoglobin (HbS) polymerization inhibitor for the treatment of sickle cell disease (SCD).[3][12]

The Challenge of Sickle Cell Disease

Sickle cell disease is a genetic disorder caused by a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under low oxygen conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape. These sickled cells are rigid, leading to vaso-occlusion, chronic hemolysis, and severe pain crises.

Mechanism of Action of Osivelotor

Osivelotor is an allosteric modulator of hemoglobin. It preferentially binds to the α-chain of hemoglobin, forming a reversible covalent bond with the N-terminal valine. This binding stabilizes the high-oxygen-affinity R-state of hemoglobin, thereby increasing its oxygen affinity.[12] By keeping hemoglobin in its oxygenated state, Osivelotor inhibits the polymerization of deoxygenated HbS, the root cause of red blood cell sickling.[12][13]

Caption: Mechanism of action of Osivelotor in sickle cell disease.

The Role of the (S)-3-Substituted Morpholine Moiety in Osivelotor

The (S)-3-substituted morpholine moiety in Osivelotor is not merely a passive linker but plays a crucial role in the drug's overall profile:

-

Improved Pharmacokinetics: Preclinical studies have shown that Osivelotor has a significantly improved pharmacokinetic profile compared to the first-generation drug, voxelotor, with greater exposure and a longer half-life.[14][15] This is attributed, in part, to the metabolic stability and favorable physicochemical properties conferred by the morpholine ring.

-

Optimal Spatial Orientation: The chiral center at the 3-position of the morpholine ring precisely orients the rest of the molecule for optimal interaction with the hemoglobin binding pocket.

-

Favorable Drug-like Properties: The morpholine group contributes to the overall solubility and permeability of Osivelotor, which is essential for its oral bioavailability.

Broader Potential and Future Directions

While the application of the (S)-3-substituted morpholine scaffold in Osivelotor is a landmark achievement, its potential extends to other therapeutic areas. The unique combination of chirality, polarity, and metabolic stability makes it an attractive building block for:

-

Central Nervous System (CNS) Agents: The physicochemical properties of morpholine derivatives are well-suited for designing drugs that can cross the blood-brain barrier.[3][4][5][6] Chiral 3-substituted morpholines could be employed to develop novel treatments for neurodegenerative diseases, psychiatric disorders, and CNS tumors.[3][4]

-

Oncology: The morpholine scaffold is present in several approved and investigational anticancer drugs.[15][16][17] The introduction of chirality at the 3-position can lead to the development of more selective and potent kinase inhibitors or other targeted therapies.

Conclusion

This compound and its congeners represent a class of chiral building blocks with immense potential in modern medicinal chemistry. Their strategic application, exemplified by the development of Osivelotor, highlights the power of combining a privileged scaffold with stereochemical control to address challenging therapeutic targets. As drug discovery continues to move towards more complex and specific molecular architectures, the demand for versatile and functionally rich chiral synthons like this compound is set to grow, paving the way for the next generation of innovative medicines.

References

- GBT021601 increases Hb and arterial saturation, reduces lactate, and... - ResearchGate. (n.d.).

- Tamanaha, M. de la C., Flores Cabrera, E., Sargeant, J., Gershon, P. D., Samuel Russell, P. P., & Cocco, M. J. (2025). Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure. bioRxiv, 2025.05.12.653546. [Link]

- Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - ResearchGate. (n.d.).

- Ghafourian, T., & Cronin, M. T. D. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93–138. [Link]

- Kim, S., Lee, J., & Kim, S. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Journal of Agricultural and Food Chemistry, 70(25), 7794–7802. [Link]

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

- Pochron, M. (2025, June 17). Analysis Supports Further Study of Osivelotor for SCD. Docwire News.

- Metcalf, B., et al. (2025). Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor. ACS Medicinal Chemistry Letters, 16(8), 1526-1532. [Link]

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.

- SL-77. Morpholines for CNS drug discovery. (n.d.). Asinex.

- Osivelotor. (n.d.). PubChem.

- Kwon, Y., & Ingato, D. (2018). Extracellular vesicles and methods and uses thereof.

- Hinostroza Caldas, A., Kokorin, A., Tkatchenko, A., & Medrano Sandonas, L. (2025). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. ChemRxiv. [Link]

- Singh, S., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5809. [Link]

- Saady, A., et al. (2020). An Investigation of Structure-Activity Relationships of Azolylacryloyl Derivatives Yielded Potent and Long-Acting Hemoglobin Modulators for Reversing Erythrocyte Sickling. Molecules, 25(21), 5148. [Link]

- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1477–1486. [Link]

- Chu, D. T., Zoll, A. J., & Ellman, J. A. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 22(15), 6035–6039. [Link]

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(43), 27856–27869. [Link]

- Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... - ResearchGate. (n.d.).

- Balsamo, J., et al. (2025). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. ACS Fall 2025. American Chemical Society.

- Zhang, L., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 24(19), 3509. [Link]

- Li, C., et al. (2013). Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)

- Patel, R. N. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. Biotechnology Letters, 33(7), 1435–1440. [Link]

- Patel, R. N. (2011). Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. mdpi.com [mdpi.com]

- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. docwirenews.com [docwirenews.com]

- 14. Discovery of Osivelotor (GBT021601): A Potent, Next-Generation Sickle Hemoglobin Polymerization Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-(Morpholin-3-yl)ethanol: A Chiral Synthon for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Morpholin-3-yl)ethanol is a valuable chiral building block in medicinal chemistry, prized for its role in constructing complex molecular architectures with specific stereochemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on leveraging its unique structural features for the development of novel therapeutics. We will explore various synthetic strategies, including asymmetric and chiral pool approaches, and delve into its utility in the synthesis of pharmacologically active compounds. This document aims to serve as a technical resource, offering practical insights and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

Chirality is a fundamental concept in drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological activity, efficacy, and safety.[1][2] Enantiomers of a chiral drug can exhibit significantly different biological effects, with one enantiomer often being therapeutically active while the other may be inactive or even toxic.[1] This underscores the critical importance of stereocontrolled synthesis in the development of new medicines.

The morpholine scaffold is a privileged structure in medicinal chemistry, featured in numerous approved and experimental drugs.[3][4][5] Its presence can confer advantageous physicochemical properties, such as improved solubility and metabolic stability, and facilitate strong interactions with biological targets.[3][4][5] When chirality is introduced into the morpholine ring, as in this compound, it provides a powerful tool for creating stereochemically defined drug candidates with enhanced potency and selectivity.[3][6]

This compound, with its defined stereocenter at the C3 position and a versatile primary alcohol functional group, serves as a key intermediate in the synthesis of a variety of bioactive molecules.[7][8] Its structural rigidity and potential for hydrogen bonding make it an attractive component for designing ligands that can precisely fit into the active sites of enzymes and receptors.

Synthetic Strategies for this compound

The enantioselective synthesis of substituted morpholines is a topic of significant interest in organic chemistry.[9][10] Several strategies have been developed to access chiral morpholine derivatives like this compound, primarily categorized into asymmetric synthesis and chiral pool synthesis.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer from achiral or racemic starting materials using chiral catalysts or reagents.[11]

-

Organocatalytic Approaches: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized morpholines.[12] For instance, a multi-step sequence involving the organocatalytic α-chlorination of an aldehyde, followed by reduction and subsequent cyclization steps, can yield chiral C2-functionalized morpholines with high enantiomeric excess.[12] While this approach is highly effective for C2 substitution, modifications would be necessary to target C3-substituted analogs like this compound.

-

Metal-Catalyzed Asymmetric Reactions: Transition metal-catalyzed reactions, such as asymmetric hydrogenation and hydroamination, offer efficient routes to chiral heterocycles.[9] For example, a tandem one-pot reaction employing hydroamination and asymmetric transfer hydrogenation has been successfully used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates.[9]

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available enantiopure natural products, such as amino acids or carbohydrates, as starting materials.[13] This approach leverages the inherent chirality of the starting material to construct the target molecule.

A common strategy for synthesizing this compound involves starting from a chiral amino alcohol. For example, the synthesis can commence from an appropriate N-protected (S)-amino alcohol derivative, which can be elaborated through a series of steps including cyclization to form the morpholine ring.

Representative Synthetic Protocol: Synthesis of (3R)-morpholin-3-ylmethanol from [(3R)-4-benzylmorpholin-3-yl]methanol

This protocol describes the debenzylation of a protected morpholine derivative to yield the target chiral building block.

Step 1: Debenzylation

-

Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

-

Add palladium hydroxide (20% on activated carbon, 0.7 g) and acetic acid (0.5 mL).

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

-

Monitor the reaction for completion by thin-layer chromatography.

-

Upon completion, remove the catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[14]

Step 2: Purification

-

Dissolve the crude residue in a minimal amount of a suitable solvent system (e.g., ether/tetrahydrofuran).

-

Purify the product using a strong cation exchange (SCX) column.

-

Wash the column first with tetrahydrofuran.

-

Elute the desired product with ammonia-saturated methanol.

-

Remove the solvent under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.[14]

Expected Yield: Approximately 57%[14]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 761460-05-3 |

| Appearance | Oil |

| Storage | Sealed in dry, 2-8°C |

Spectroscopic Data (Representative for (3R)-morpholin-3-ylmethanol):

-

¹H NMR (500 MHz, CD₃OD): δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H)[14]

Applications in Drug Development

The (S)-morpholine moiety is a key pharmacophore in a variety of clinically important drugs and drug candidates.[3][6][15] The specific stereochemistry and the presence of the hydroxyl group in this compound make it a versatile starting material for the synthesis of complex molecules with diverse therapeutic applications.

Case Study: Osivelotor (GBT-601)

A prominent example of a drug candidate incorporating a chiral morpholine derivative is Osivelotor . Osivelotor is an investigational drug for the treatment of sickle cell disease.[16] It acts as a sickle hemoglobin S (HbS) stabilizer and polymerization inhibitor.[16] The chemical structure of Osivelotor is 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde.[16]

The (3S)-morpholin-3-yl)methoxy] portion of the molecule is derived from a chiral building block analogous to this compound. This highlights the direct applicability of such synthons in the construction of complex, biologically active molecules.

Workflow for Incorporating this compound in Synthesis

The following diagram illustrates a generalized workflow for utilizing this compound as a chiral building block in a drug discovery program.

Caption: Generalized workflow for utilizing this compound.

Conclusion and Future Perspectives

This compound stands out as a critical chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its defined stereochemistry and versatile functional groups provide a solid foundation for the construction of complex molecular architectures with tailored biological activities. The continued development of efficient and scalable synthetic routes to this and other chiral morpholine derivatives will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases. As our understanding of structure-activity relationships deepens, the demand for such well-defined chiral synthons is expected to grow, further solidifying the importance of this compound in the landscape of modern drug discovery.

References

[12] A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). NIH Public Access. [Link]

[9] Morpholine synthesis. Organic Chemistry Portal. [Link]

[15] Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

[17] Enantioselective synthesis of morpholine... (n.d.). ResearchGate. [Link]

[6] Selected examples of drugs containing chiral morpholine moieties Chiral... (n.d.). ResearchGate. [Link]

[10] (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). ResearchGate. [Link]

[4] A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

[1] Clinical Importance of Chirality in Drug Design and Pharmaceuticals. (n.d.). Longdom Publishing. [Link]

[13] 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. (n.d.). Keio University. [Link]

[7] 3-Hydroxymethylmorpholine. (n.d.). MySkinRecipes. [Link]

[11] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2021). PubMed Central. [Link]

[18] Synthesis and SAR of morpholine and its derivatives: A review update. (2020). E3S Web of Conferences. [Link]

[2] A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]

[5] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

[16] Osivelotor. (n.d.). PubChem. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxymethylmorpholine [myskinrecipes.com]

- 8. 761460-05-3|this compound|BLD Pharm [bldpharm.com]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. keio.elsevierpure.com [keio.elsevierpure.com]

- 14. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 15. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. e3s-conferences.org [e3s-conferences.org]

The Chiral Morpholine Scaffold: A Technical Guide to its Discovery, Synthesis, and Enduring Impact in Drug Development

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties—conferred by the ethereal oxygen and the secondary amine—grant it favorable metabolic stability, aqueous solubility, and an ability to modulate pharmacokinetics, often enhancing a drug candidate's ability to cross the blood-brain barrier.[3][4] This guide provides an in-depth exploration of the chiral morpholine scaffold, tracing its historical evolution from early racemic drugs to the sophisticated asymmetric synthetic strategies employed today. We will dissect the causality behind key experimental methodologies, provide actionable protocols for their synthesis, and illustrate their profound impact on drug design, demonstrating why this seemingly simple heterocycle remains a critical tool for researchers, scientists, and drug development professionals.

The Morpholine Moiety: From Industrial Solvent to Privileged Pharmacophore

Initially valued for its properties as a solvent and corrosion inhibitor, the morpholine ring's journey into medicinal chemistry was catalyzed by an increasing appreciation for the role of heterocyclic scaffolds in biological systems. The structure, a saturated six-membered ring containing both an amine and an ether, offers a unique combination of features. The nitrogen atom provides a basic handle for salt formation and hydrogen bonding, while the oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure imparts metabolic stability.[4][5]

The first significant therapeutic application of a morpholine-containing drug was Preludin (phenmetrazine) in 1955, an anorectic agent used for the treatment of obesity.[5] While Preludin was a racemic mixture, its market success highlighted the potential of the morpholine scaffold. This early period was defined by the use of racemic or diastereomeric mixtures, with the critical importance of stereoisomerism in pharmacology yet to be fully codified in drug design and regulatory standards. The growing understanding that different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles was the primary driver for the development of methods to synthesize enantiomerically pure compounds.[6] This paradigm shift set the stage for the exploration of chiral morpholines.

The Advent of Asymmetric Synthesis: Accessing Enantiopure Morpholines

The challenge for chemists became not just how to construct the morpholine ring, but how to do so with precise control over its three-dimensional arrangement. Early approaches relied on classical resolution of racemic mixtures or synthesis from the "chiral pool"—using naturally occurring, enantiomerically pure starting materials like amino acids.[7][8] While effective, these methods often suffered from drawbacks, including the loss of at least 50% of the material in resolutions and limitations imposed by the availability of starting materials. The demand for more efficient and versatile methods spurred the development of catalytic asymmetric synthesis.[9][10]

The following sections detail the key modern strategies that have revolutionized the synthesis of chiral morpholines, providing chemists with a robust toolkit to craft these vital scaffolds.

Logical Flow of Synthetic Strategies

The diagram below illustrates the major strategic pathways developed for the synthesis of chiral morpholine scaffolds, moving from classical approaches to modern catalytic methods.

Caption: Major strategies for accessing chiral morpholines.

Core Methodologies in Chiral Morpholine Synthesis

The modern synthesis of chiral morpholines is dominated by catalytic methods that offer high enantioselectivity and broad substrate scope. Here, we detail two of the most influential approaches: organocatalysis and transition-metal-catalyzed asymmetric hydrogenation.

Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines

Organocatalysis, which uses small organic molecules to catalyze reactions, emerged as a powerful tool for asymmetric synthesis. A key advantage is the avoidance of potentially toxic or expensive heavy metals. One successful strategy for synthesizing C2-functionalized morpholines involves the enantioselective α-chlorination of an aldehyde, which is then elaborated into the morpholine ring.[11]

Causality of Experimental Design: The core of this strategy is the creation of a chiral α-chloroaldehyde intermediate. This intermediate is prone to epimerization (loss of enantiomeric purity).[11] Therefore, the protocol is designed as a rapid, multi-step, one-pot sequence. The aldehyde is immediately reduced to the more stable 2-chloro alcohol, preserving the stereocenter established by the organocatalyst. This alcohol is then converted into a suitable bis-electrophile for chemoselective displacement and subsequent cyclization. This sequence is a direct response to the inherent instability of the initial chiral product, representing a self-validating system where speed and sequential transformation are critical to maintaining enantiopurity.

-

Enantioselective α-Chlorination: To a solution of the desired aldehyde (1.0 eq) and the prolinol-derived organocatalyst (0.1 eq) in chloroform at 0 °C, add N-chlorosuccinimide (NCS) (1.2 eq). Stir the reaction for the time required as monitored by TLC.

-

In-situ Reduction: Once the aldehyde is consumed, add sodium borohydride (NaBH₄) (1.5 eq) directly to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the α-chloroaldehyde is fully reduced to the corresponding 2-chloro alcohol.

-

Work-up & Isolation: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro alcohol is typically used in the next step without further purification.

-

Activation & Cyclization: To the crude 2-chloro alcohol (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). After stirring for 30 minutes, add N-benzylaminoethanol (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Final Purification: Quench the reaction with water, extract with dichloromethane, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired enantiopure N-benzyl protected morpholine.

Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is one of the most efficient and atom-economical methods for creating chiral centers.[12] This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines by hydrogenating a pre-formed dehydromorpholine (an unsaturated morpholine).[9][12][13]

Causality of Experimental Design: The key challenge in this reaction is the low reactivity of the electron-rich double bond within the dehydromorpholine substrate.[12] The success of this method hinges on the choice of catalyst. A rhodium complex bearing a bisphosphine ligand with a large "bite angle" (like SKP) was found to be highly effective.[12][13] This specific ligand geometry is crucial for creating a chiral pocket that effectively shields one face of the substrate's double bond, forcing the hydrogen to add from the other face with high selectivity. The reaction is designed to be highly efficient, often achieving quantitative yields and excellent enantioselectivities.

The diagram below outlines the typical workflow for the rhodium-catalyzed asymmetric hydrogenation of a 2-substituted dehydromorpholine.

Caption: Workflow for Asymmetric Hydrogenation.

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy depends on factors such as desired substitution pattern, scalability, and cost. The following table summarizes key performance indicators for the discussed methodologies.

| Methodology | Stereocenter | Typical Yield | Typical % ee | Key Advantages | Key Limitations |

| Organocatalysis [11] | C2 | 35–60% (overall) | 75–98% | Metal-free; readily available catalysts. | Prone to epimerization; can have lower yields. |

| Asymmetric Hydrogenation [12] | C2 | Quantitative | up to 99% | High efficiency; high enantioselectivity; atom economical. | Requires specialized ligands and high-pressure equipment. |

| Tandem Hydroamination/ATH [14] | C3 | Good | >95% | One-pot procedure; efficient. | Substrate scope can be limited by H-bonding requirement. |

| Chiral Pool Synthesis [7] | C2, C3, etc. | Variable | >99% | Access to complex stereochemistries. | Limited by the availability of starting materials. |

The Impact of Chiral Morpholines in Modern Pharmaceuticals

The availability of robust synthetic methods has led to the incorporation of chiral morpholine scaffolds into numerous clinically important drugs. The morpholine moiety is rarely just a passive linker; it is often an integral part of the pharmacophore, contributing directly to binding affinity and selectivity.

-

Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used to treat clinical depression.[15] The (S,S)-enantiomer is significantly more active than its (R,R) counterpart, highlighting the importance of stereochemistry. The morpholine ring is crucial for its interaction with the norepinephrine transporter.

-

Aprepitant (Emend®): A neurokinin 1 (NK₁) receptor antagonist used as an antiemetic for chemotherapy-induced nausea. Its complex structure features a chiral morpholine core that correctly orients the other substituents for optimal receptor binding.[15]

-

Linezolid (Zyvox®): An oxazolidinone antibiotic used for treating serious infections caused by Gram-positive bacteria. While technically an oxazolidinone, its synthesis often involves morpholine-related intermediates, and it contains a related N-acetylated aminomethylmorpholine side chain critical for its antibacterial activity and pharmacokinetic profile.[16]

-

(SS)-5a: A potent and selective dual serotonin-norepinephrine reuptake inhibitor (SNRI) identified as a preclinical candidate, where the specific stereochemistry of the 2-substituted morpholine was essential for its dual activity.[17]

Future Outlook

The discovery and development of chiral morpholine scaffolds represent a compelling narrative of progress in synthetic and medicinal chemistry. The journey from racemic mixtures to highly selective catalytic syntheses has empowered drug developers to harness the full potential of this privileged structure. Future research will likely focus on developing even more efficient and sustainable catalytic systems, perhaps leveraging photoredox or enzymatic catalysis.[18] Furthermore, the systematic exploration of more complex and diversely substituted morpholines, guided by concepts like diversity-oriented synthesis, will continue to expand the accessible chemical space, providing new building blocks for the next generation of therapeutics.[7][19] The chiral morpholine, in its elegant simplicity, is set to remain an indispensable component in the drug discovery toolkit for the foreseeable future.

References

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

- MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.

- Schafer, L. L., et al. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions enables an efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The Journal of Organic Chemistry. [Link]

- Palchykov, V. A., & Singh, M. S. (2019). Recent progress in the synthesis of morpholines.

- Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]

- Das, B. K., et al. (2021). Examples of bio-active morpholine derivatives.

- Ramachandran, P. V., et al. (2014). Enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamide (2).

- Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved.

- Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

- Alam, O., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

- Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]

- Wang, Y., et al. (2022). Selected examples of drugs containing chiral morpholine moieties.

- Kourounakis, A. P., et al. (2020).

- Sarlah, D., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.

- Lenci, E., & Trabocchi, A. (2015). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.

- Palchykov, V. A., & Singh, M. S. (2013). Morpholines. Synthesis and Biological Activity.

- Zhang, X., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. [Link]

- Lenci, E., & Trabocchi, A. (2015). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.

- May, S. A., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.

- Ceraso, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Kagan, H. B. (2012). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? Royal Society of Chemistry. [Link]

- Lacour, J. (2024). New class of chiral molecules offers strong stability for drug development. University of Geneva. [Link]

- Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

- Chemspace. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. Chemspace. [Link]

- Kagan, H. B. (2012). Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments?

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Morpholine Moiety: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

Morpholine, a simple six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unassuming structure, containing both an amine and an ether functional group, belies a unique combination of physicochemical and metabolic properties that make it an invaluable tool for drug designers.[3][4] This guide provides a comprehensive exploration of the morpholine moiety's role in drug discovery. We will dissect the fundamental properties that drive its utility, from modulating pharmacokinetic profiles to participating directly in target binding. Through detailed case studies of approved drugs, step-by-step synthetic protocols, and comparative analyses, this document will illuminate why morpholine is not merely a passive linker but an active contributor to molecular efficacy and developability, justifying its ubiquitous presence in a wide array of therapeutic agents.[5][6]

The Physicochemical & Pharmacokinetic Advantages of the Morpholine Ring

The decision to incorporate a specific heterocyclic scaffold into a drug candidate is a critical juncture in lead optimization, profoundly influencing the molecule's overall profile. The frequent selection of morpholine is a direct consequence of its advantageous and well-balanced properties.[7][8]

A Unique Blend of Properties

The morpholine ring's power lies in the interplay between its nitrogen and oxygen atoms. The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen (pKa ≈ 8.4-8.7) compared to analogous rings like piperidine.[1][9] This attenuated basicity is crucial; it allows the morpholine nitrogen to be protonated at physiological pH, which can significantly enhance aqueous solubility and provide a handle for ionic interactions with biological targets, without the potential toxicity associated with more strongly basic amines.[8][10]

Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a target protein, while the flexible chair-like conformation allows the ring to act as a versatile scaffold, orienting other pharmacophoric elements in favorable positions for binding.[7][8]

Improving ADME Properties

A primary driver for incorporating the morpholine moiety is its proven ability to enhance a compound's pharmacokinetic (PK) or ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][11]

-

Solubility and Permeability: Its ability to engage in hydrogen bonding and its moderate basicity contribute to a favorable balance between aqueous solubility and lipophilicity, which is essential for both oral absorption and permeability across biological membranes, including the blood-brain barrier (BBB).[7][12]

-

Metabolic Stability: The morpholine ring is generally more metabolically stable than scaffolds like piperidine.[13] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway that leads to rapid clearance.[13] This enhanced stability often translates to improved bioavailability and a longer half-life in vivo.[7]

Data Presentation: Comparative Analysis of Saturated Heterocycles

The following table provides a comparative summary of key physicochemical properties for morpholine and two other commonly used six-membered saturated heterocycles, piperidine and piperazine.

| Property | Morpholine | Piperidine | Piperazine | Causality and Implication in Drug Design |

| pKa | ~8.4 - 8.7[1][9] | ~11.2 | ~9.8 (pKa1), ~5.6 (pKa2) | Morpholine's moderate basicity is ideal for achieving solubility via salt formation at physiological pH without the liabilities of strong basicity. |

| LogP | -0.85 | 0.84 | -1.03 | Morpholine offers a hydrophilic character that can be used to balance the lipophilicity of a larger molecule, improving its overall drug-like properties. |

| Metabolic Stability | Generally High[13] | Moderate to Low | Moderate | The oxygen atom in morpholine reduces susceptibility to CYP-mediated oxidation compared to the methylene groups in piperidine, often leading to lower clearance.[13] |

| H-Bonding | 1 Acceptor (O), 1 Donor/Acceptor (N-H) | 1 Donor/Acceptor (N-H) | 2 Donors/Acceptors (N-H) | The ether oxygen provides a dedicated hydrogen bond acceptor site, which can be crucial for target engagement, in addition to the capabilities of the nitrogen.[4][7] |

Role in Target Engagement & Structure-Activity Relationship (SAR)

The morpholine moiety contributes to a drug's biological activity in two primary ways: by acting as a versatile scaffold to correctly position other functional groups and by directly participating in interactions within the target's binding site.[3][7]

Case Studies of Approved Morpholine-Containing Drugs

An analysis of clinically successful drugs reveals the multifaceted contributions of the morpholine ring.

-

Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The morpholine group is crucial for the drug's pharmacokinetic profile.[14] It enhances solubility and provides a handle for formulation, while its metabolic stability contributes to favorable in vivo exposure. The morpholine is attached to the quinazoline core via an alkoxy linker, where it primarily acts to improve the molecule's drug-like properties.[15]

-

Linezolid (Zyvox®): An oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[10] The N-acetylated morpholine ring is a key part of the pharmacophore. While it contributes to the overall physicochemical properties, its primary role is structural, helping to position the critical oxazolidinone and fluorophenyl groups for optimal interaction with the ribosomal target.

-

Aprepitant (Emend®): A neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. In this case, the morpholine ring acts as a central scaffold.[7][8] The crystal structure of aprepitant bound to the NK1 receptor reveals that the morpholine ring orients the three critical interacting arms—the trifluoromethylphenyl, fluorophenyl, and triazolinone moieties—into their respective binding pockets.[8]

Visualization: Logical Role of Morpholine in Drug Design

The following diagram illustrates the decision-making process and functional roles of incorporating a morpholine moiety during lead optimization.

Caption: Workflow illustrating the strategic incorporation of a morpholine moiety to enhance drug properties.

Synthetic Strategies and Methodologies

The morpholine ring is a synthetically accessible building block that can be incorporated into molecules through various established routes.[2][16]

Common Synthetic Routes

-

From Diethanolamine: The most traditional and straightforward method involves the dehydration of diethanolamine or its derivatives using a strong acid like sulfuric acid.[17]

-

Multi-component Reactions: Modern approaches often utilize domino or multi-component reactions for a more atom-economical synthesis of substituted morpholines. For example, a copper-catalyzed three-component reaction of a terminal alkyne, an isocyanate, and an oxirane can rapidly generate complex morpholine derivatives.[18]

-

From Amino Acids: Chiral morpholinones, which are valuable building blocks, can be synthesized from amino acids, allowing for stereochemical control.

Experimental Protocols: Three-Component Synthesis of a Morpholine Derivative

This protocol is adapted from a copper-catalyzed domino reaction to highlight a modern, efficient approach.[18]

Objective: To synthesize a substituted morpholine derivative via a one-pot, three-component reaction.

Materials:

-

Copper(I) iodide (CuI)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous 1,4-dioxane

-

Activated 3 Å molecular sieves

-

Terminal alkyne (e.g., phenylacetylene)

-

Isocyanate (e.g., phenyl isocyanate)

-

Oxirane (e.g., styrene oxide)

-

Standard glassware for anhydrous reactions (Schlenk flask, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add CuI (5 mol%), t-BuOK (1.2 equivalents), and activated 3 Å molecular sieves.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reagent Addition: Sequentially add the terminal alkyne (1.0 equivalent), the isocyanate (1.1 equivalents), and the oxirane (1.5 equivalents) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 105 °C and stir vigorously for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired morpholine derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Bioisosteric Replacement and Metabolic Stability

One of the most powerful applications of the morpholine ring in medicinal chemistry is as a bioisosteric replacement for other cyclic amines, particularly piperidine and piperazine.[9][19] This strategy is often employed to mitigate specific liabilities identified in a lead compound.

Mitigating Metabolic Liabilities

As previously noted, the piperidine ring is susceptible to CYP-mediated oxidation, often at the carbons alpha to the nitrogen, which can lead to the formation of a lactam and subsequent rapid clearance.[13] Replacing a piperidine with a morpholine can block this metabolic hotspot. The electron-withdrawing oxygen in the morpholine ring deactivates the adjacent carbons, making them less prone to oxidation and improving the metabolic stability of the compound.[13]

Visualization: Comparative Metabolic Pathways

The following diagram contrasts the primary metabolic pathways of a generic morpholine-containing compound versus a piperidine-containing analogue.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 17. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. tcichemicals.com [tcichemicals.com]

Unlocking Therapeutic Potential: A Technical Guide to Targeting Sickle Hemoglobin with (S)-2-(morpholin-3-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a multitude of clinically successful drugs.[1][2] This technical guide delves into the therapeutic potential of a specific chiral morpholine derivative, (S)-2-(morpholin-3-yl)ethanol, by examining its role as a foundational element in the design of potent allosteric modulators of sickle hemoglobin (HbS). We will dissect the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating derivatives of this scaffold, with a primary focus on the clinical candidate Osivelotor (GBT021601). This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this therapeutic strategy and the practical tools to advance the discovery of novel treatments for sickle cell disease (SCD).

Introduction: The Morpholine Scaffold and the Challenge of Sickle Cell Disease

The morpholine ring is a privileged structure in drug discovery, imparting improved pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] Its versatile nature allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel therapeutics targeting a diverse array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3]

Sickle cell disease (SCD) is a debilitating genetic blood disorder caused by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, HbS.[4] Under deoxygenated conditions, HbS polymerizes into rigid fibers, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[5][6] These sickled cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), chronic pain, organ damage, and a shortened life expectancy.

A promising therapeutic strategy for SCD is the direct inhibition of HbS polymerization.[7] This can be achieved by small molecules that allosterically modulate the oxygen affinity of HbS, stabilizing it in its high-oxygen-affinity (R-state) conformation and preventing the conformational changes that lead to polymerization.[6][8]

This compound: A Scaffold for HbS Modulation

While the this compound core itself has not been extensively studied for direct biological activity, its utility as a chiral building block has been demonstrated in the development of potent HbS polymerization inhibitors. The key to its function lies in its ability to serve as a rigid scaffold to which other pharmacophoric elements can be attached in a specific three-dimensional orientation.

Osivelotor (GBT021601): A Case Study

A prime example of the therapeutic application of the this compound scaffold is the clinical candidate Osivelotor (GBT021601, also known as PF-07940367).[9][10] Osivelotor is a next-generation HbS polymerization inhibitor that has shown promise in clinical trials for the treatment of SCD.[1][11][12]

Structure of Osivelotor: IUPAC Name: 2-hydroxy-6-[[(3S)-4-[2-(2-hydroxyethyl)pyridine-3-carbonyl]morpholin-3-yl]methoxy]benzaldehyde[9][13]

The structure of Osivelotor reveals how the this compound core is elaborated to create a molecule with high affinity and specificity for HbS. The morpholine nitrogen is acylated with a substituted nicotinoyl group, and the ethanol hydroxyl group is etherified with a substituted benzaldehyde.

Mechanism of Action: Allosteric Modulation of Hemoglobin S

Osivelotor and its analogs function as allosteric modulators of HbS. The primary mechanism involves the formation of a reversible covalent bond between the aldehyde group of the benzaldehyde moiety and the N-terminal valine of the α-globin chain of HbS.[9] This interaction stabilizes the R-state of hemoglobin, thereby increasing its affinity for oxygen.[2][14]

By increasing the oxygen affinity of HbS, these derivatives prevent the deoxygenation-induced conformational change to the T-state, which is prone to polymerization.[6][8] This ultimately leads to a reduction in RBC sickling, improved RBC deformability, and a decrease in hemolysis.[1][14]

Figure 1: Signaling pathway of this compound derivatives.

Structure-Activity Relationship (SAR) and Drug Design

The design of potent HbS polymerization inhibitors based on the this compound scaffold is guided by key SAR principles. While specific SAR data for a broad range of analogs is proprietary, general principles can be inferred from the structure of Osivelotor and related benzaldehyde derivatives.[4][15]

| Moiety | Contribution to Activity |

| Benzaldehyde | Essential for covalent bond formation with the N-terminal valine of α-globin. The position and nature of substituents on the aromatic ring can modulate binding affinity and pharmacokinetic properties. |

| This compound Core | Provides a rigid, chiral scaffold that correctly orients the benzaldehyde and the other substituent for optimal interaction with the binding pocket of HbS. The stereochemistry is critical for activity. |

| Substituent on Morpholine Nitrogen | The 2-(2-hydroxyethyl)pyridine-3-carbonyl group in Osivelotor likely engages in additional non-covalent interactions within the binding site, contributing to overall potency and selectivity. |

Table 1: Key Structural Features and Their Contributions to Activity.

The causality behind these experimental choices lies in creating a molecule that not only binds to the target with high affinity but also possesses drug-like properties. The morpholine core enhances solubility and metabolic stability, while the benzaldehyde provides a "warhead" for covalent modification. The other substituents are fine-tuned to optimize the fit within the binding pocket and improve the overall pharmacokinetic and pharmacodynamic profile of the compound.

Experimental Protocols for Target Validation and Compound Characterization

A robust and self-validating experimental workflow is crucial for the discovery and development of novel HbS polymerization inhibitors. The following protocols represent key assays for characterizing the activity of this compound derivatives.

Workflow for Compound Evaluation

Figure 2: Experimental workflow for evaluating this compound derivatives.

Detailed Experimental Protocols

Principle: This assay measures the partial pressure of oxygen at which hemoglobin is 50% saturated (P50). An increase in oxygen affinity is indicated by a lower P50 value. The HEMOX™ Analyzer is a standard instrument for this measurement.[12][16][17][18]

Materials:

-

HEMOX™ Analyzer (TCS Scientific Corp.)[17]

-

HEMOX™ Solution (buffer, pH 7.4)[17]

-

Purified Hemoglobin S

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Nitrogen and compressed air sources

Procedure:

-

Prepare a solution of purified HbS in HEMOX™ buffer at a concentration of approximately 50 µM.

-

Add the test compound at the desired concentration to the HbS solution and incubate for a specified time (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) should be run in parallel.

-

Introduce 50 µL of the HbS solution into the cuvette of the HEMOX™ Analyzer.

-

Equilibrate the sample to 37°C.

-

Saturate the sample with oxygen by bubbling with compressed air until 100% saturation is achieved.

-

Initiate the deoxygenation process by bubbling with nitrogen gas.

-

The instrument will automatically record the oxygen dissociation curve by measuring the change in absorbance at specific wavelengths as a function of the partial pressure of oxygen.

-

The P50 value is calculated from the resulting curve by the instrument's software.[19]

Principle: This assay visually assesses the ability of a compound to prevent the sickling of RBCs from SCD patients under hypoxic conditions.[5][20]

Materials:

-

Whole blood from an SCD patient (with appropriate consent and ethical approval)

-

Hypoxia chamber or a gas mixture of 95% N2 / 5% CO2

-

Microscope with imaging capabilities

-

384-well plates

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde solution (2% in PBS) for fixing cells

-

Test compounds

Procedure:

-

Collect whole blood from an SCD patient into a tube containing an anticoagulant (e.g., EDTA).

-

Wash the RBCs three times with PBS by centrifugation and resuspend to a hematocrit of 2% in PBS.

-

Dispense the RBC suspension into the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the wells. Include positive (e.g., a known anti-sickling agent) and negative (vehicle) controls.

-

Incubate the plate in a hypoxia chamber (e.g., 2% oxygen) at 37°C for 2 hours to induce sickling.

-

After incubation, add glutaraldehyde solution to each well to fix the cells.

-

Image the wells using a microscope.

-

Quantify the percentage of sickled cells in each well using image analysis software or by manual counting.

Principle: Ektacytometry measures the deformability of RBCs by subjecting them to shear stress and measuring the resulting cell elongation.[1][2][9][14] Poorly deformable cells, such as sickled RBCs, will show reduced elongation.

Materials:

-

Ektacytometer

-

Whole blood from an SCD patient

-

Polyvinylpyrrolidone (PVP) solution

-

Test compounds

Procedure:

-

Incubate whole blood from an SCD patient with the test compound or vehicle control for a specified time.

-

Introduce a small volume of the treated blood into the ektacytometer, where it is mixed with the PVP solution.

-

The instrument subjects the RBCs to a defined shear stress between two concentric cylinders.

-

A laser beam is passed through the suspension of elongated RBCs, creating a diffraction pattern.

-

The shape of the diffraction pattern is analyzed to determine the elongation index (EI), which is a measure of RBC deformability.

-

A higher EI indicates greater deformability.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the design of potent and specific inhibitors of HbS polymerization. The clinical development of Osivelotor highlights the therapeutic potential of this class of compounds for the treatment of sickle cell disease. Future research in this area should focus on:

-

Exploring further SAR: Synthesis and evaluation of a wider range of derivatives to refine the understanding of the structural requirements for optimal activity and pharmacokinetic properties.

-

Investigating novel linkers and pharmacophores: Exploring different chemical groups to attach to the morpholine core to potentially improve potency, reduce off-target effects, and enhance drug-like properties.

-

Combination therapies: Evaluating the efficacy of this compound derivatives in combination with other SCD therapies that have complementary mechanisms of action.

By leveraging the principles and protocols outlined in this guide, researchers can continue to advance the development of innovative and effective treatments for patients suffering from sickle cell disease.

References

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Osivelotor. Wikipedia. [Link]

- Safety, Pharmacokinetics, and Pharmacodynamics of Osivelotor for Sickle Cell Disease: First-in-Human Studies in Healthy Participants and P

- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

- Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers. PMC. [Link]

- Measurement of red cell sickling: a method for studying the efficacy of antisickling drugs under physiological conditions. PubMed. [Link]

- Osivelotor for sickle cell disease. Sickle Cell Disease News. [Link]

- Measurement of Kinetics of Sickle Hemoglobin Polymerization using Absorbance: Implications for Therapy. Drexel University. [Link]

- Hemox Analyzer. TCS Scientific Corp. [Link]

- Rapid and reproducible characterization of sickling during automated deoxygenation in sickle cell disease p

- Kinetics of sickle hemoglobin polymerization: I. Studies using temperature-jump and laser photolysis techniques. Drexel University. [Link]

- Measurement of Kinetics of Sickle Hemoglobin Polymerization using Absorbance: Implications for Therapy. Drexel Research Discovery. [Link]

- WO2024097932A1 - Compounds and their use for treatment of hemoglobinopathies.

- Kinetics of hemoglobin S polymerization and gelation under shear: I.

- Best Practices for Use of the HEMOX Analyzer in the Clinical Laboratory: Quality Control Determination and Choice of Anticoagulant.

- Novel Hypoxia-Induced Sickling Assay for Assessment And Monitoring Of Sickle Cell Disease Treatments Affecting Hemoglobin Polymeriz

- 血氧分析仪--Hemox Analyzer. A.H. Medical. [Link]

- Kinetics of sickle hemoglobin polymerization. III.

- Sickle Cell test procedure. Arlington Scientific. [Link]

- Inhibition of deoxyhemoglobin S polymeriz

- WO2020127945A1 - Process and intermediates for the synthesis of voxelotor.

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.

- Osivelotor. PubChem. [Link]

- Osivelotor. Wikipedia. [Link]

- Sickle hemoglobin polymerization inhibition and antisickling medicinal plants.

- US8282967B2 - Nitric oxide-releasing particles for nitric oxide therapeutics and biomedical applications.

- Hemoglobin S polymerization and sickle cell disease: A retrospective on the occasion of the 70th anniversary of Pauling's Science paper. PMC. [Link]

- Structure Activity Relationship of Brevenal Hydrazide Deriv

- A Novel Direct Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - In Vivo Efficacy of Ilx-002 in Humanized Mice.

- Treating sickle cell disease by targeting HbS polymeriz

- Hemoglobin S Polymerization Inhibitor in Sickle Cell Disease.

Sources

- 1. Quantification of the fraction poorly deformable red blood cells using ektacytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated ektacytometry: a new method of measuring red cell deformability and red cell indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. iomcworld.com [iomcworld.com]

- 5. reframeDB [reframedb.org]

- 6. Hemoglobin S polymerization and sickle cell disease: A retrospective on the occasion of the 70th anniversary of Pauling's Science paper - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Osivelotor - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RBC Lab [rbclab.ucsf.edu]

- 12. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hemox Analyzer - TCS Scientific Corp [tcssci.com]

- 17. researchgate.net [researchgate.net]

- 18. ahmedical.com [ahmedical.com]

- 19. functionalfluidics.com [functionalfluidics.com]

- 20. Sickle Cell test procedure | Arlington Scientific [arlingtonscientific.com]

A Technical Guide to the Applications of (S,S)-Reboxetine in Neuroscience Research: From Chiral Precursor to Precision Tool

Abstract